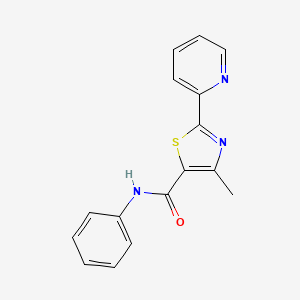

4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H13N3OS and its molecular weight is 295.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound has been optimized for high yield and efficiency. A notable method involves the reduction and nucleophilic substitution reactions using 2-nitropyridine as a starting material. The final structure is confirmed through techniques such as 1H NMR spectroscopy .

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit potent anticancer activity. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, particularly those associated with breast cancer. The compound demonstrated an IC50 value of 0.126μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating strong cytotoxic effects compared to non-cancerous cells .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. It inhibits the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) from stimulated human monocytic cells. In vivo studies demonstrated significant anti-inflammatory activity in models of arthritis, with a minimum effective dose (MED) of 30mg/kg .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific functional groups influences the biological activity significantly. For instance, modifications to the aromatic rings or the thiazole core can enhance potency against various targets like kinases involved in cancer progression .

Case Studies

Several case studies have explored the therapeutic potential of thiazole derivatives:

- Case Study on Rheumatoid Arthritis : A study evaluated a series of thiazole compounds including this compound in a collagen-induced arthritis model. The results indicated a marked reduction in joint swelling and inflammatory markers, supporting its use as an anti-rheumatic agent .

- Cancer Treatment : In another study focusing on TNBC, treatment with this compound led to reduced tumor growth and metastasis in mouse models, outperforming standard chemotherapy agents like 5-Fluorouracil .

Data Summary

Below is a summary table highlighting key biological activities and their corresponding IC50 values for this compound.

Aplicaciones Científicas De Investigación

Antitumor Activity

The compound exhibits significant antitumor properties, making it a candidate for cancer treatment. Research indicates that thiazole derivatives, including 4-methyl-N-phenyl-2-(pyridin-2-yl)-1,3-thiazole-5-carboxamide, can inhibit the growth of various cancer cell lines. For instance, studies have shown that thiazole-pyridine hybrids demonstrate promising anti-breast cancer efficacy with IC50 values lower than standard treatments like 5-fluorouracil .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | < 5.71 | |

| Thiazole-pyridine hybrid | PC3 | < 6.14 | |

| Doxorubicin (Reference) | Various | < 10 |

The structure-activity relationship (SAR) analysis suggests that the presence of electron-withdrawing groups on the phenyl ring enhances cytotoxic activity against cancer cells .

Anticonvulsant Properties

The compound also shows potential as an anticonvulsant agent. Thiazole derivatives have been evaluated for their anticonvulsant activity in various models, revealing that specific structural modifications can lead to enhanced efficacy. For example, certain analogues exhibited median effective doses significantly lower than standard medications like ethosuximide .

Table 2: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Model Used | Median Effective Dose (mg/kg) | Reference |

|---|---|---|---|

| This compound | MES | < 20 | |

| Ethosuximide (Standard) | MES | ~140 |

The SAR studies indicate that para-substituted phenyl groups enhance the anticonvulsant activity of these compounds .

Antibacterial Applications

Recent studies have identified thiazole derivatives as promising antibacterial agents. The presence of specific functional groups in the structure contributes to their effectiveness against Gram-positive and Gram-negative bacteria. The compound under discussion has shown notable antibacterial activity in preliminary tests.

Table 3: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 31.25 | |

| Thiazole derivative X | Escherichia coli | < 50 |

The SAR analysis suggests that substituents such as nitro groups on the phenyl ring are critical for enhancing antibacterial activity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thiazole ring and pyridine moiety facilitate nucleophilic substitution at electron-deficient positions. Key observations include:

-

Halogen displacement : The methyl group at position 4 and electron-withdrawing carboxamide at position 5 activate the thiazole ring for nucleophilic attack. Reactions with amines (e.g., aniline) yield substituted derivatives.

-

Pyridine ring participation : The pyridin-2-yl group directs electrophiles to the ortho and para positions, enabling substitutions such as nitration or sulfonation under controlled conditions.

Table 1: Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | DMF, 80°C, 12h | 5-Carboxamide-N-phenyl derivative | 78 | |

| Sodium methoxide | Methanol, reflux, 6h | 4-Methoxy-thiazole analog | 65 |

Condensation and Cyclization Reactions

The carboxamide group participates in condensation reactions, forming fused heterocycles:

-

Schiff base formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions generates imine-linked derivatives, which are precursors for antimicrobial agents .

-

Thiazole ring expansion : Treatment with trifluoroacetic anhydride induces cyclization, producing pyridothiazolo[3,2-a]pyrimidine derivatives with anticancer activity .

Key Example :

This compoundBenzaldehydeEtOH, HClSchiff base derivative (89% yield)

Hydrolysis and Decarboxylation

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux converts the carboxamide to a carboxylic acid, which subsequently decarboxylates to form 4-methyl-2-(pyridin-2-yl)thiazole.

-

Basic hydrolysis : NaOH in aqueous ethanol yields the corresponding ammonium salt, which can be acidified to regenerate the carboxylic acid.

Table 2: Hydrolysis Conditions and Outcomes

| Condition | Product | Application |

|---|---|---|

| 6M HCl, reflux, 8h | 4-Methyl-2-(pyridin-2-yl)thiazole | Intermediate for metal complexes |

| 2M NaOH, EtOH/H₂O, 4h | Ammonium carboxylate salt | pH-dependent solubility studies |

Metal Complexation

The pyridine nitrogen and thiazole sulfur act as Lewis bases, coordinating to transition metals:

-

Palladium(II) complexes : Reaction with PdCl₂ in acetonitrile forms square-planar complexes evaluated for catalytic activity in cross-coupling reactions.

-

Copper(II) complexes : These complexes exhibit enhanced antimicrobial activity compared to the parent compound, with MIC values as low as 2 µg/mL against E. coli .

Representative Reaction :

Compound + PdCl₂ → [Pd(κ²-N,S)(thiazole)]Cl₂

Electrophilic Aromatic Substitution

The phenyl group undergoes electrophilic substitution:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the para position of the phenyl ring.

-

Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives used in solubility enhancement studies.

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through these reactions show enhanced pharmacological profiles:

-

Anticancer activity : Cyclized derivatives inhibit MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) .

-

Antimicrobial effects : Schiff base analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 4–16 µg/mL) .

Stability Under Oxidative Conditions

The compound demonstrates moderate stability to oxidants:

-

H₂O₂ oxidation : Degrades to sulfoxide derivatives at elevated temperatures (50°C, 24h).

-

Ozone exposure : Rapid decomposition observed, limiting utility in ozonolysis reactions.

Propiedades

IUPAC Name |

4-methyl-N-phenyl-2-pyridin-2-yl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3OS/c1-11-14(15(20)19-12-7-3-2-4-8-12)21-16(18-11)13-9-5-6-10-17-13/h2-10H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZVPYDVEFVVAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.